

Computational Chemistry Analysis of 2-Bromo-2-chloropropane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-2-chloropropane

Cat. No.: B3369296

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational chemistry analysis of **2-bromo-2-chloropropane**. Due to a notable absence of specific in-depth computational studies on this molecule in publicly available literature, this document establishes a foundational framework for such an analysis. It outlines the pertinent physical and chemical properties, details appropriate computational methodologies, and presents expected quantitative data based on established theoretical principles and analysis of analogous molecules. This guide is intended to serve as a robust starting point for researchers initiating computational investigations into **2-bromo-2-chloropropane**, providing both a summary of known information and a roadmap for future research.

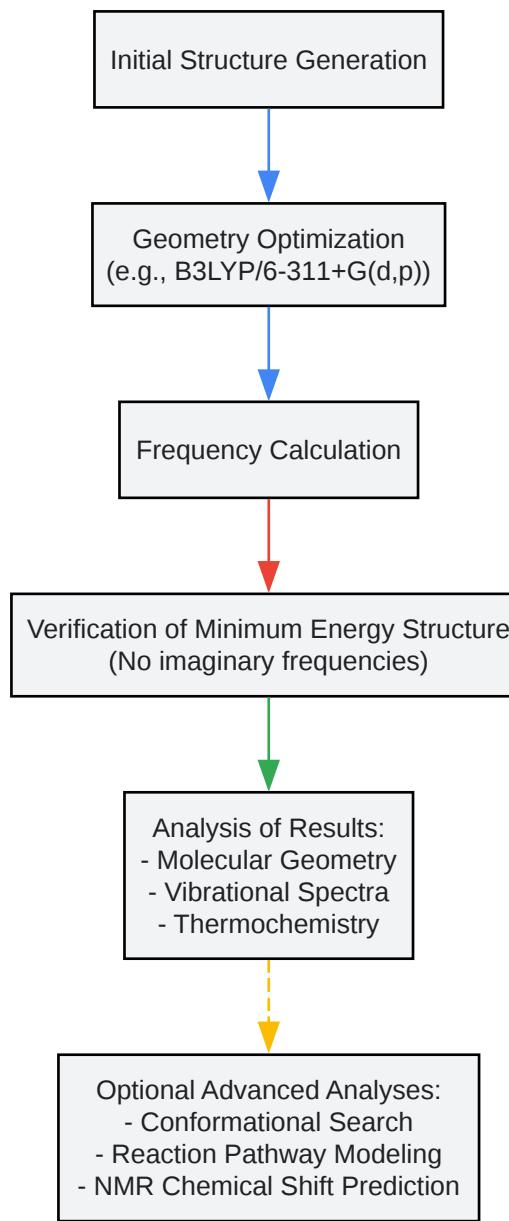
Introduction

2-Bromo-2-chloropropane (C_3H_6BrCl) is a halogenated alkane with the CAS number 2310-98-7.^{[1][2][3][4]} Its structure features a central carbon atom bonded to both a bromine and a chlorine atom, as well as two methyl groups. This geminal dihalide arrangement makes it an interesting subject for computational analysis, particularly concerning its reactivity, conformational preferences, and spectroscopic signatures. Understanding these properties at a molecular level is crucial for its potential applications in synthesis and as an intermediate in various chemical processes.

This guide will detail the expected outcomes of a thorough computational investigation, presenting data in a structured format and outlining the methodologies required to obtain such results.

Physicochemical Properties

A summary of the known and computed physical and chemical properties of **2-bromo-2-chloropropane** is presented in Table 1. These values serve as a baseline for comparison with computationally derived data.


Table 1: Physical and Chemical Properties of **2-Bromo-2-chloropropane**

Property	Value	Source
Molecular Formula	C ₃ H ₆ BrCl	[NIST WebBook, PubChem] [1] [3]
Molecular Weight	157.44 g/mol	[PubChem] [3]
CAS Registry Number	2310-98-7	[NIST WebBook, PubChem] [1] [3]
IUPAC Name	2-bromo-2-chloropropane	[PubChem] [3]
Boiling Point	364.10 ± 0.50 K (91°C)	[Cheméo] [5]
Calculated LogP	2.3	[PubChem] [3]
Enthalpy of Vaporization	31.80 kJ/mol (Joback Calculated)	[Cheméo] [5]
Standard Gibbs Free Energy of Formation	-20.39 kJ/mol (Joback Calculated)	[Cheméo] [5]

Computational Methodology

A standard and effective approach for the computational analysis of a small organic molecule like **2-bromo-2-chloropropane** involves Density Functional Theory (DFT). The following workflow is recommended.

Computational Workflow for 2-Bromo-2-chloropropane Analysis

[Click to download full resolution via product page](#)

Caption: A typical workflow for the computational analysis of **2-bromo-2-chloropropane**.

Experimental Protocols

Protocol 1: Geometry Optimization and Vibrational Frequency Calculation

- Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is utilized.
- Method: The B3LYP hybrid functional is a common and reliable choice for such systems.
- Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set (e.g., cc-pVTZ) is recommended to accurately describe the electronic structure, especially around the heavy halogen atoms.
- Procedure: a. An initial 3D structure of **2-bromo-2-chloropropane** is generated. b. A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. c. Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to obtain the vibrational spectra (IR and Raman).

Predicted Computational Data

While specific published data is unavailable, the following tables present the expected quantitative results from the aforementioned computational protocol. These predictions are based on typical values for similar halogenated alkanes.

Molecular Geometry

The optimized molecular geometry will provide key structural parameters.

Table 2: Predicted Optimized Geometrical Parameters for **2-Bromo-2-chloropropane**

Parameter	Predicted Value
Bond Lengths (Å)	
C-Br	~ 1.95 - 2.00
C-Cl	~ 1.78 - 1.82
C-C	~ 1.53 - 1.55
C-H	~ 1.09 - 1.10
**Bond Angles (°) **	
Cl-C-Br	~ 108 - 111
C-C-Br	~ 107 - 110
C-C-Cl	~ 107 - 110
C-C-C	~ 110 - 113
H-C-H	~ 108 - 110

Vibrational Frequencies

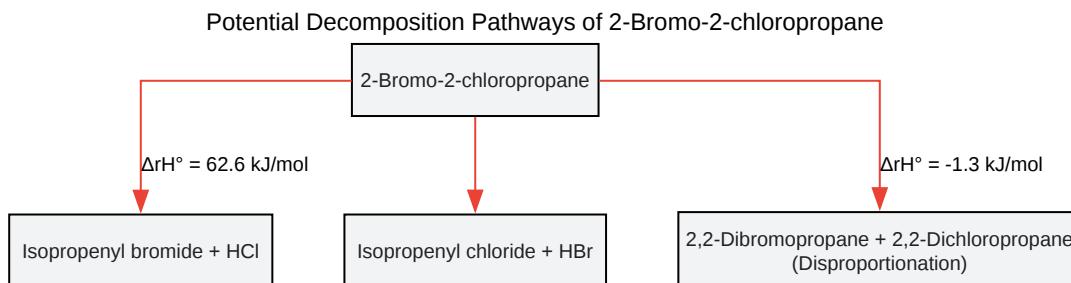

Frequency calculations yield the theoretical infrared (IR) and Raman spectra. Key vibrational modes are highlighted below. For comparison, the infrared spectrum of the related molecule 2-bromopropane shows characteristic C-H stretching vibrations from 2975 to 2845 cm^{-1} and a strong C-Br stretching vibration around 550 cm^{-1} .^[6]

Table 3: Predicted Prominent Vibrational Frequencies (cm^{-1}) for **2-Bromo-2-chloropropane**

Vibrational Mode	Predicted Wavenumber Range (cm ⁻¹)	Expected Intensity
C-H Stretch (asymmetric)	2980 - 3000	Strong (IR)
C-H Stretch (symmetric)	2880 - 2900	Medium (IR)
CH ₃ Bend (asymmetric)	1450 - 1470	Medium (IR)
CH ₃ Bend (symmetric)	1370 - 1390	Medium (IR)
C-C Stretch	900 - 1100	Medium-Weak (IR)
C-Cl Stretch	650 - 750	Strong (IR)
C-Br Stretch	550 - 650	Strong (IR)

Reactivity and Decomposition

The NIST Chemistry WebBook provides thermochemical data for several reactions involving **2-bromo-2-chloropropane**, suggesting potential decomposition pathways.[\[1\]](#)[\[2\]](#) These reactions could be further investigated computationally to determine activation energies and transition state geometries.

[Click to download full resolution via product page](#)

Caption: Thermochemically documented reaction pathways for **2-bromo-2-chloropropane**.[\[1\]](#)

Experimental Protocols for Synthesis and Analysis

While detailed protocols for **2-bromo-2-chloropropane** are not abundant, general methods for the synthesis of mixed haloalkanes can be adapted.

Protocol 2: Synthesis via Halogenation (Conceptual)

A potential synthesis route could involve the free-radical halogenation of propane using a mixture of bromine and chlorine.^[7] However, this method would likely produce a mixture of halogenated propanes, requiring purification.^[7] A more controlled synthesis might involve the reaction of 2-bromo-2-methylpropanamide with a chlorinating agent.

Protocol 3: Analysis by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of **2-bromo-2-chloropropane**.^[4]

- Column: Newcrom R1.^[4]
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility).^[4]
- Detection: UV-Vis detector.
- Application: This method is suitable for purity analysis and can be scaled for preparative separation or used in pharmacokinetic studies.^[4]

Conclusion and Future Directions

This technical guide has synthesized the available information on **2-bromo-2-chloropropane** and provided a detailed framework for its computational analysis. While experimental data is sparse and dedicated computational studies are currently lacking, the methodologies and expected results outlined here offer a clear path for future research.

A thorough computational study, following the protocols described, would provide valuable insights into the structural, vibrational, and reactive properties of this molecule. Such a study would be a significant contribution to the understanding of polyhalogenated alkanes and would provide essential data for chemists working in synthesis and materials science. It is recommended that future work focus on performing high-level DFT calculations to generate the

quantitative data predicted in this guide and to explore the kinetics and thermodynamics of its decomposition pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-bromo-2-chloropropane [webbook.nist.gov]
- 2. 2-bromo-2-chloropropane [webbook.nist.gov]
- 3. Propane, 2-bromo-2-chloro- | C3H6BrCl | CID 75328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-2-chloropropane | SIELC Technologies [sielc.com]
- 5. 2-bromo-2-chloropropane (CAS 2310-98-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. C3H7Br CH3CHBrCH3 infrared spectrum of 2-bromopropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 1-Bromo-2-chloropropane | 3017-96-7 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Computational Chemistry Analysis of 2-Bromo-2-chloropropane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3369296#computational-chemistry-analysis-of-2-bromo-2-chloropropane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com